(R)-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine
Description
(R)-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine is a chiral cyclohexane-based amine featuring a tert-butyl substituent at the 4-position of the cyclohexyl ring. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylcyclohexyl)ethanamine |
InChI |
InChI=1S/C12H25N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h9-11H,5-8,13H2,1-4H3/t9-,10?,11?/m1/s1 |
InChI Key |
XEOPXSKFGSGXBK-KPPDAEKUSA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(C)(C)C)N |
Canonical SMILES |
CC(C1CCC(CC1)C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chiral Amine Formation: The chiral amine is formed through asymmetric hydrogenation or chiral auxiliary methods, ensuring the desired ®-configuration.
Industrial Production Methods
Industrial production of ®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine may involve large-scale catalytic processes, including:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Continuous Flow Synthesis: Enhancing efficiency and scalability by employing continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the cyclohexyl ring or other functional groups can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like alkyl halides.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Reduced cyclohexyl derivatives.
Substitution Products: Alkylated amines or substituted cyclohexyl compounds.
Scientific Research Applications
®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-(Tert-butyl)cyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows for specific binding to these targets, influencing biological pathways and eliciting desired effects. The tert-butyl group and cyclohexyl ring contribute to the compound’s stability and lipophilicity, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group provides greater steric hindrance compared to tert-pentyl or trifluoromethyl groups, influencing reaction kinetics in catalytic processes .
- Electronic Effects : The electron-withdrawing CF₃ group () increases polarity, whereas tert-butyl is electron-donating, affecting electronic interactions in drug-receptor binding .
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
